molecular formula C21H24N4O3S B4311875 N-ETHYL-2-[1-(4-METHOXYPHENYL)-5-OXO-3-[2-(PYRIDIN-4-YL)ETHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE

N-ETHYL-2-[1-(4-METHOXYPHENYL)-5-OXO-3-[2-(PYRIDIN-4-YL)ETHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE

Cat. No.: B4311875
M. Wt: 412.5 g/mol
InChI Key: OEQBALMCXUFGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ETHYL-2-[1-(4-METHOXYPHENYL)-5-OXO-3-[2-(PYRIDIN-4-YL)ETHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE: is a complex organic compound that features a unique structure combining various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-2-[1-(4-METHOXYPHENYL)-5-OXO-3-[2-(PYRIDIN-4-YL)ETHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE typically involves multiple steps:

    Formation of the Imidazolidinone Core: The initial step involves the condensation of an appropriate amine with a carbonyl compound to form the imidazolidinone core.

    Introduction of the Thioxo Group: The thioxo group is introduced via a reaction with a sulfur-containing reagent.

    Attachment of the Pyridinyl and Methoxyphenyl Groups: These groups are attached through nucleophilic substitution reactions.

    Final Acetylation: The final step involves the acetylation of the nitrogen atom to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions and protein binding due to its multiple functional groups that can mimic biological molecules.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-ETHYL-2-[1-(4-METHOXYPHENYL)-5-OXO-3-[2-(PYRIDIN-4-YL)ETHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of bonds (hydrogen bonds, van der Waals interactions) with these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Methoxyphenyl)ethyl]acetamide
  • N-{2-[(1R)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide

Uniqueness

Compared to similar compounds, N-ETHYL-2-[1-(4-METHOXYPHENYL)-5-OXO-3-[2-(PYRIDIN-4-YL)ETHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-ethyl-2-[1-(4-methoxyphenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-3-23-19(26)14-18-20(27)25(16-4-6-17(28-2)7-5-16)21(29)24(18)13-10-15-8-11-22-12-9-15/h4-9,11-12,18H,3,10,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQBALMCXUFGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)N(C(=S)N1CCC2=CC=NC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ETHYL-2-[1-(4-METHOXYPHENYL)-5-OXO-3-[2-(PYRIDIN-4-YL)ETHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE
Reactant of Route 2
N-ETHYL-2-[1-(4-METHOXYPHENYL)-5-OXO-3-[2-(PYRIDIN-4-YL)ETHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-ETHYL-2-[1-(4-METHOXYPHENYL)-5-OXO-3-[2-(PYRIDIN-4-YL)ETHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE
Reactant of Route 4
N-ETHYL-2-[1-(4-METHOXYPHENYL)-5-OXO-3-[2-(PYRIDIN-4-YL)ETHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-ETHYL-2-[1-(4-METHOXYPHENYL)-5-OXO-3-[2-(PYRIDIN-4-YL)ETHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE
Reactant of Route 6
N-ETHYL-2-[1-(4-METHOXYPHENYL)-5-OXO-3-[2-(PYRIDIN-4-YL)ETHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.